molecular formula C20H22N2O3 B5621327 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5621327
M. Wt: 338.4 g/mol
InChI Key: AQBILLIJNBCVRZ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenylpyrrolidines This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and acetamide groups. One common method involves the reaction of 3-methylphenol with 2-bromoacetyl bromide to form 2-(3-methylphenoxy)acetyl bromide. This intermediate is then reacted with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The phenyl and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
  • (2R)-N-HYDROXY-2-[(3S)-3-METHYL-3-{4-[(2-METHYLQUINOLIN-4-YL)METHOXY]PHENYL}-2-OXOPYRROLIDIN-1-YL]PROPANAMIDE

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and pyrrolidine rings. This unique structure imparts distinct physicochemical properties and biological activities compared to similar compounds .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-3-6-17(11-14)25-13-19(23)21-16-8-9-18(15(2)12-16)22-10-4-7-20(22)24/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBILLIJNBCVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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